molecular formula C21H22NP B15222009 (R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

Cat. No.: B15222009
M. Wt: 319.4 g/mol
InChI Key: FDKXFWNTWXDTPN-QGZVFWFLSA-N
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Description

®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the reaction of ®-1-(2-bromophenyl)-N-methylethan-1-amine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions with alkyl halides produce N-alkylated derivatives .

Scientific Research Applications

®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine apart from similar compounds is its high enantioselectivity and stability when forming complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where chiral purity is crucial .

Properties

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

IUPAC Name

(1R)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine

InChI

InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m1/s1

InChI Key

FDKXFWNTWXDTPN-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC

Origin of Product

United States

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